molecular formula C12H21ClN2O3 B15299817 Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

Cat. No.: B15299817
M. Wt: 276.76 g/mol
InChI Key: XMYGXNORORYYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a bicyclic organic compound featuring a diazabicyclo[3.3.1]nonane core with a 7-oxo (keto) group and a tert-butyl carboxylate moiety at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The bicyclic scaffold provides structural rigidity, which can influence binding affinity in biological systems.

Properties

Molecular Formula

C12H21ClN2O3

Molecular Weight

276.76 g/mol

IUPAC Name

tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride

InChI

InChI=1S/C12H20N2O3.ClH/c1-12(2,3)17-11(16)14-6-8-4-10(15)5-9(7-14)13-8;/h8-9,13H,4-7H2,1-3H3;1H

InChI Key

XMYGXNORORYYMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)CC(C1)N2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazabicyclo compound with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural differences between the target compound and its analogues:

Compound Name Molecular Formula Substituents/Modifications Key Features Reference ID
Target : Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate HCl C₁₂H₂₁ClN₂O₃ 7-oxo, 3-tert-butyl carboxylate, 3,9-diazabicyclo, HCl salt Rigid bicyclic core; enhanced solubility via HCl salt
tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate C₁₁H₁₉NO₃ 7-oxo, 3-tert-butyl carboxylate, single nitrogen at position 3 Reduced basicity due to one nitrogen; no HCl salt
7-Oxo-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane C₉H₁₆N₂O 7-oxo, methyl groups at positions 3 and 9 Higher lipophilicity; potential curare-like activity
tert-Butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate HCl C₁₁H₂₁ClN₂O₃ 9-oxa (oxygen) instead of 9-nitrogen, HCl salt Altered hydrogen-bonding capacity; pKa ~8.84
tert-Butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate C₁₉H₂₈N₂O₂ Benzyl group at position 7, no oxo group Increased steric bulk; potential for aromatic interactions

Physicochemical Properties

Property Target Compound 7-Oxo-3,9-dimethyl Analogue 9-Oxa Derivative
Molecular Weight 264.75 g/mol 168.24 g/mol 264.75 g/mol
pKa Estimated ~7.9 (based on diazabicyclo cores) Not reported 8.84 ± 0.20 (predicted)
Solubility High (HCl salt) Low (neutral base) Moderate (HCl salt)
Storage Room temperature (stable) Not reported -20°C (sensitive to degradation)

Key Differentiators

Substituent Effects: The tert-butyl carboxylate in the target compound improves metabolic stability compared to methyl or benzyl groups . The 7-oxo group enhances electrophilicity, enabling nucleophilic attacks at position 7, unlike non-oxo analogues .

Salt Form : The HCl salt increases aqueous solubility, critical for drug formulation, whereas neutral analogues (e.g., 3,9-dimethyl derivatives) require solubilizing agents .

Q & A

Basic: What are the optimal synthetic routes for preparing tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride?

The synthesis typically involves cyclization of precursor amines or esters under controlled conditions. For example, a Mannich-type reaction using tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde in methanol under reflux can yield intermediates, followed by deprotection and salt formation . Alternative routes include reductive amination or catalytic hydrogenation to remove protecting groups (e.g., benzyl groups) . Critical parameters include stoichiometric control of formaldehyde to prevent over-alkylation and the use of inert atmospheres to avoid oxidation. Purification often employs chromatography or recrystallization .

Basic: How is the structural identity of this compound confirmed post-synthesis?

Structural elucidation combines X-ray crystallography (using software like SHELXL for refinement ), NMR (e.g., ¹H/¹³C for bicyclic framework verification ), and mass spectrometry (to confirm molecular ion peaks and fragmentation patterns). Key NMR signals include the tert-butyl group (δ ~1.4 ppm) and carbonyl resonances (δ ~170 ppm). Crystallographic data validate the chair-chair conformation of the bicyclic system .

Advanced: How does the bicyclic scaffold influence binding to biological targets like FGFR tyrosine kinases?

The 3,9-diazabicyclo[3.3.1]nonane core enhances rigidity and preorganizes pharmacophores for target engagement. The nitrogen atoms act as hydrogen-bond donors/acceptors, while the tert-butyl group provides hydrophobic interactions. Computational docking (e.g., using AutoDock Vina) reveals that the oxo group at position 7 stabilizes interactions with kinase ATP-binding pockets . Modifications to the carboxylate moiety can alter selectivity between FGFR isoforms .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., opioid vs. FGFR inhibition)?

Discrepancies may arise from assay conditions (e.g., cell type, concentration) or stereochemical variations. Systematic approaches include:

  • Comparative SAR studies : Testing analogs with modified substituents (e.g., replacing the oxo group with thioether ).
  • Receptor profiling : Screening against panels of receptors (μ-opioid, FGFR, etc.) under standardized protocols .
  • Crystallographic analysis : Resolving ligand-receptor complexes to identify binding modes .

Advanced: How is computational modeling used to predict the pharmacological profile of derivatives?

Molecular dynamics (MD) simulations and density functional theory (DFT) assess conformational stability and electronic properties. Pharmacophore models highlight critical features like the bicyclic nitrogen spacing (3.3 Å) for μ-opioid affinity . Free-energy perturbation (FEP) calculations predict the impact of substituents (e.g., fluorination at position 9) on binding kinetics .

Basic: What are the key stability considerations during storage and handling?

The compound is hygroscopic and light-sensitive. Storage at -20°C in amber vials under argon is recommended to prevent hydrolysis of the tert-butyl ester . Decomposition products include CO and NOx under extreme heat . Analytical methods like HPLC-UV (λ = 254 nm) monitor purity over time .

Advanced: How does the compound serve as a precursor for CNS drug development?

The bicyclic scaffold mimics neurotransmitters’ spatial geometry, enabling blood-brain barrier penetration. For example, it is a key intermediate in synthesizing acetylcholinesterase inhibitors (Alzheimer’s therapy) and dopamine reuptake inhibitors (Parkinson’s disease) . Functionalization at position 9 with lipophilic groups (e.g., cinnamyl) enhances μ-opioid receptor selectivity .

Basic: What analytical methods quantify this compound in biological matrices?

LC-MS/MS with deuterated internal standards provides nanogram-level sensitivity. Chromatographic separation uses C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water). Matrix effects are minimized via protein precipitation with acetonitrile .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Key issues include:

  • Low yields in cyclization steps : Optimize catalyst loading (e.g., Pd/C for hydrogenolysis ).
  • Byproduct formation : Use inline IR spectroscopy to monitor reaction progress .
  • Purification bottlenecks : Switch from column chromatography to recrystallization (solvent: ethyl acetate/hexane) .

Advanced: How do structural modifications impact metabolic stability?

Introducing electron-withdrawing groups (e.g., fluorine at position 9) reduces CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes + NADPH) quantify half-life extensions. For instance, 9,9-difluoro analogs show 3-fold higher stability than non-fluorinated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.